molecular formula C12H13NO3 B3368317 2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid CAS No. 20841-80-9

2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid

Cat. No.: B3368317
CAS No.: 20841-80-9
M. Wt: 219.24 g/mol
InChI Key: VAGVPHQLRWQBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid: is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol This compound is characterized by a pyrrolidine ring substituted with an oxo group at the second position and a carboxylic acid group at the third position, along with a tolyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylamine with diethyl oxalate to form an intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol , and a catalyst, such as sodium ethoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylate salts , hydroxyl derivatives , and various substituted pyrrolidine carboxylic acids .

Scientific Research Applications

2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor , binding to the active site of enzymes and preventing their normal function. It may also interact with receptors on cell surfaces, modulating cellular responses and signaling pathways .

Comparison with Similar Compounds

  • 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid
  • 2-Oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid
  • 2-Oxo-1-(m-tolyl)pyrrolidine-3-carboxylic acid

Comparison: Compared to these similar compounds, 2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid is unique due to the ortho substitution on the tolyl group, which can influence its chemical reactivity and biological activity . The position of the substituent can affect the compound’s steric hindrance and electronic properties , leading to differences in reaction rates and binding affinities .

Properties

IUPAC Name

1-(2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-4-2-3-5-10(8)13-7-6-9(11(13)14)12(15)16/h2-5,9H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGVPHQLRWQBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCC(C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20841-80-9
Record name 1-(2-METHYLPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared according to general method 1 starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.250 g, 1.47 mmol) and o-toluidine (0.470 mL; 4.41 mmol) in ethanol (3 mL). 2-oxo-1-o-tolylpyrrolidine-3-carboxylic acid 0.292 g (91%) was obtained as a white film.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid
Reactant of Route 3
2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid
Reactant of Route 4
2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid
Reactant of Route 5
2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid
Reactant of Route 6
2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.